4-Amino-4-(furan-2-yl)butanoic acid
Description
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-amino-4-(furan-2-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO3/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5-6H,3-4,9H2,(H,10,11) |
InChI Key |
KBAANBBEPSNQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(furan-2-yl)butanoic acid generally involves multi-step organic transformations starting from furan derivatives and amine sources. The key synthetic approaches are summarized below:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Formation of Nitroalkene Intermediate | Aldol condensation between furan-2-carbaldehyde and nitromethane | Base catalysis, controlled temperature | Forms nitroalkene precursor |
| 2. Reduction of Nitro Group | Catalytic hydrogenation (H₂/Pd-C) or chemical reduction | Hydrogen gas, Pd-C catalyst, 20–60°C | Converts nitro group to amino group |
| 3. Carboxylic Acid Formation | Hydrolysis or oxidation of terminal groups | Acidic or oxidative conditions | Generates butanoic acid backbone |
| 4. Activation of Carboxyl Group | Use of activating agents such as thionyl chloride or carbodiimides (e.g., dicyclohexylcarbodiimide) | Room temperature to mild heating | Facilitates amide bond formation |
| 5. Amination | Nucleophilic substitution with ammonia or amine sources | Catalysts may be used, temperature control | Introduces amino group at C4 |
| 6. Purification | Recrystallization, chromatography, or reverse-phase HPLC | Solvent systems vary | Ensures >95% purity |
This sequence reflects a typical laboratory synthetic route where the nitro group is first introduced and subsequently reduced to the amino group, followed by functional group transformations to yield the target amino acid.
Industrial Production Methods
Industrial-scale synthesis of 4-Amino-4-(furan-2-yl)butanoic acid emphasizes scalability, yield optimization, and environmental considerations:
- Large-Scale Reactors: Bulk quantities of furan derivatives and reagents are processed in controlled reactors with precise temperature and stirring control to maintain reaction efficiency.
- Biocatalysis: Enzymatic methods are increasingly favored for their stereoselectivity and eco-friendliness, employing specific enzymes to catalyze amination or hydrolysis steps, thereby reducing by-products and harsh chemical usage.
- Automated Purification: Automated chromatographic systems and crystallization units are used to achieve consistent product purity and reduce manual labor.
- Optimized Conditions: Reaction parameters such as catalyst loading (5–10% Pd-C), temperature (20–60°C), and reaction time are finely tuned to maximize yield (60–85%) and minimize impurities.
Specific Synthetic Example from Literature
A representative synthetic procedure involves the use of carbodiimide-mediated activation of carboxylic acid groups:
- Activation: The carboxylic acid group of furan-2-carboxylic acid is activated by N,N'-carbonyldiimidazole or dicyclohexylcarbodiimide in tetrahydrofuran (THF) solvent.
- Coupling: The activated intermediate is reacted with ammonia or an amine source under stirring at room temperature or mild heating.
- Workup: The reaction mixture is acidified to neutral pH using dilute hydrochloric acid, extracted with ethyl ether, washed, dried over sodium sulfate, and evaporated to yield the crude amino acid.
- Purification: Recrystallization from suitable solvents or chromatographic purification yields the pure compound.
Purification and Characterization Techniques
Purification methods are critical to obtaining high-purity 4-Amino-4-(furan-2-yl)butanoic acid, especially for pharmaceutical applications:
| Purification Method | Description | Advantages |
|---|---|---|
| Recrystallization | Dissolving crude product in hot solvent and cooling to crystallize pure compound | Simple, cost-effective |
| Chromatography (e.g., Reverse-Phase HPLC) | Separation based on polarity and interaction with stationary phase | High resolution, purity >95% |
| Automated Systems | Use of automated chromatography and crystallization | Consistent quality, scalable |
Analytical techniques for characterization include:
- NMR Spectroscopy (¹H and ¹³C): Confirms structural integrity; furan ring protons appear at δ 6.3–7.4 ppm; carboxylic acid proton at δ ~12.1 ppm.
- Mass Spectrometry (HRMS): Validates molecular ion peak at m/z 169.18 [M+H]⁺.
- HPLC: Assesses purity using C18 columns with UV detection at 254 nm.
- X-ray Crystallography: Determines stereochemistry and crystal packing essential for structure-activity relationships.
Comprehensive Data Table: Summary of Preparation Methods
| Preparation Aspect | Laboratory Synthesis | Industrial Synthesis | Notes |
|---|---|---|---|
| Starting Materials | Furan-2-carbaldehyde, nitromethane, ammonia | Same as lab plus biocatalysts | Enzymatic methods preferred industrially |
| Key Reagents | Pd-C, carbodiimides, thionyl chloride | Same plus enzymes, automated systems | Optimization of catalyst loading and temperature |
| Reaction Conditions | 20–60°C, multi-step | Controlled reactors, biocatalysis | Focus on stereoselectivity and yield |
| Purification | Recrystallization, chromatography | Automated chromatography, crystallization | High purity (>95%) required |
| Yield | 60–85% | Comparable or higher | Dependent on optimization |
| Environmental Impact | Moderate due to chemical reagents | Lower with enzymatic processes | Industrial methods aim for green chemistry |
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-(furan-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-4-(furan-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-4-(furan-2-yl)butanoic acid involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other biological processes.
Comparison with Similar Compounds
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid
4-Amino-4-(4-methylphenyl)butanoic Acid Hydrochloride
(R)-4-Amino-3-(4-fluorophenyl)butanoic Acid
- Structure : Fluorophenyl group at C3 instead of C4.
Heterocyclic Analogues
3-Amino-4-(3-thienyl)butanoic Acid Hydrochloride
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid
- Structure : Incorporates both a bromophenyl and thienyl group.
- Application : Used in kinase inhibition studies due to its bulky aromatic substituents .
Stereochemical Variants
Enantiomers of 4-amino-4-(furan-2-yl)butanoic acid, such as the (S)- and (R)-forms, exhibit distinct biological activities. For example:
- (S)-3-Amino-4-(2-furyl)butanoic acid (CAS 270263-05-3) is prioritized in peptide synthesis for its compatibility with natural L-amino acids .
Data Table: Key Structural and Commercial Attributes
Research Implications
- Furan vs. Phenyl/Thienyl : The furan ring’s oxygen atom enhances polarity and π-π stacking interactions compared to phenyl or thienyl groups, impacting drug-receptor binding .
- Stereochemistry: Enantiomeric purity is critical for biological activity; for example, the (S)-form may mimic natural amino acids more effectively .
- Industrial Relevance : These compounds are marketed for research use, with suppliers like Shanghai PI Chemicals Ltd. offering derivatives for combinatorial chemistry .
Q & A
Q. What are the key synthetic routes for 4-Amino-4-(furan-2-yl)butanoic acid, and how can purity be optimized?
The synthesis typically involves a multi-step approach:
Starting Materials : Begin with furan-2-carbaldehyde and nitromethane to form a nitroalkene intermediate via aldol condensation.
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine.
Carboxylic Acid Formation : Hydrolysis or oxidation of terminal functional groups yields the butanoic acid backbone.
Purification : Recrystallization or reverse-phase HPLC ensures high purity (>95%).
Key Optimization : Adjusting reaction temperature (20–60°C) and catalyst loading (5–10% Pd-C) improves yield (60–85%) and minimizes by-products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., furan ring protons at δ 6.3–7.4 ppm, carboxylic acid proton at δ 12.1 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 169.18 [M+H]⁺.
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .
Advanced Research Questions
Q. How can enantioselective synthesis of 4-Amino-4-(furan-2-yl)butanoic acid be achieved?
Method : Use ω-transaminases for asymmetric synthesis.
-
Substrate : γ-Keto acid derivative.
-
Enzyme : ω-Transaminase from Arthrobacter sp. (optimized at pH 7.5, 37°C).
-
Outcome :
Enzyme Yield Enantiomeric Excess (ee) ω-Transaminase 69% >99% (S)-enantiomer
This method avoids racemization and enables scalable production of chiral intermediates for drug discovery .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Common Discrepancies :
- In vitro neuroprotective effects (e.g., GABA modulation) may not translate in vivo due to poor blood-brain barrier permeability.
Solutions :
Prodrug Design : Esterify the carboxylic acid to enhance lipophilicity.
Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding.
Dosing Regimens : Optimize frequency based on half-life (e.g., 2–4 hr in rodents) .
Q. How does structural modification of the furan ring impact bioactivity compared to other heterocycles?
Key Comparisons :
- Thiophene Analogs : Higher lipophilicity increases membrane permeability but reduces solubility.
- Pyridine Analogs : Basic nitrogen enhances H-bonding but may introduce off-target receptor interactions.
Data :
| Heterocycle | LogP | IC₅₀ (GABA-T inhibition) |
|---|---|---|
| Furan | 1.2 | 12 μM |
| Thiophene | 2.1 | 8 μM |
| Pyridine | 0.9 | 25 μM |
| Furan derivatives balance solubility and target engagement, making them preferable for CNS applications . |
Q. What are the stability and solubility challenges of this compound under physiological conditions?
Stability :
- pH Sensitivity : Degrades rapidly at pH < 3 (stomach acid) but stable at pH 7.4 (bloodstream).
- Light Sensitivity : Store in amber vials at −20°C to prevent furan ring oxidation.
Solubility : - Aqueous solubility: 2.1 mg/mL (pH 7.4). Use co-solvents (e.g., DMSO ≤1%) for in vitro assays .
Q. How can computational methods predict the compound’s interaction with biological targets?
Approaches :
Molecular Docking : Simulate binding to GABA transaminase (PDB: 1OHV) to identify key residues (e.g., Arg445, Lys329).
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.
Outcome : Predicts mutagenicity (AMES test) and CYP450 inhibition risks early in development .
Q. What in vitro models are suitable for evaluating its anti-inflammatory activity?
Models :
- RAW 264.7 Macrophages : Measure TNF-α/IL-6 suppression via ELISA after LPS stimulation.
- Microglial Cells (BV2) : Assess neuroinflammation modulation using NO assay.
Mechanism : Downregulates NF-κB and MAPK pathways, reducing pro-inflammatory cytokines by 40–60% at 50 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
